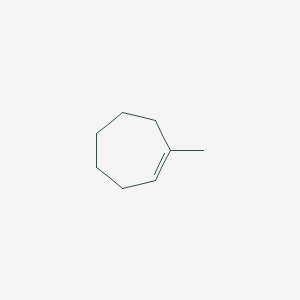

1-Methylcycloheptene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREBNFRVGNTYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162972 | |

| Record name | 1-Methylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-25-4 | |

| Record name | 1-Methylcycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylcycloheptene from 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylcycloheptene from 1-methylcycloheptanol via acid-catalyzed dehydration. The document details the reaction mechanism, offers an adaptable experimental protocol, outlines purification techniques, and presents methods for the characterization of the final product.

Introduction

This compound is a valuable unsaturated cyclic hydrocarbon intermediate in organic synthesis. Its seven-membered ring structure and the presence of a trisubstituted double bond make it a key building block for the synthesis of various complex molecules, including those with potential applications in fragrance, materials science, and pharmaceutical development. The most common and straightforward laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of 1-methylcycloheptanol. This reaction proceeds through an E1 elimination mechanism, favoring the formation of the more stable, more substituted alkene, in accordance with Zaitsev's rule.

Reaction Mechanism: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

The acid-catalyzed dehydration of 1-methylcycloheptanol to this compound proceeds via a three-step E1 (unimolecular elimination) mechanism.

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1-methylcycloheptanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (H₂O).

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of this tertiary carbocation is a key driving force for the reaction.

-

Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond. According to Zaitsev's rule, the major product will be the more substituted and thermodynamically more stable alkene, which in this case is this compound. A minor product, methylenecycloheptane, may also be formed if a proton is abstracted from the methyl group.

Reaction Mechanism for the Acid-Catalyzed Dehydration of 1-Methylcycloheptanol.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Concentration |

| 1-Methylcycloheptanol | C₈H₁₆O | 128.21 | ≥97% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% (conc.) |

| or Phosphoric Acid | H₃PO₄ | 98.00 | 85% (aq.) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated (aq.) solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular, ≥98% |

| Boiling Chips | - | - | Acid-resistant |

3.2. Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Heating mantle with magnetic stirrer

-

Fractional distillation apparatus (distillation head, condenser, receiving flask)

-

Thermometer and adapter

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks (50 mL, 100 mL)

-

Graduated cylinders

-

Pasteur pipettes

-

Gas Chromatograph (GC) for analysis

3.3. Synthesis and Purification Procedure

General Experimental Workflow for the Synthesis of this compound.

Reaction Setup:

-

To a 100 mL round-bottom flask, add 20 g of 1-methylcycloheptanol and a few acid-resistant boiling chips.[3]

-

While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask.[2][3] Caution: The addition is exothermic.

Distillation: 3. Assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle. 4. The lower-boiling products (this compound and water) will co-distill. Collect the distillate. The boiling point of this compound is approximately 135-136 °C.

Work-up: 5. Transfer the collected distillate to a 125 mL separatory funnel. 6. Wash the organic layer with 15 mL of water to remove the bulk of any co-distilled acid.[3] 7. Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas pressure.[3] 8. Wash the organic layer with 15 mL of saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.

Drying and Final Purification: 9. Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask. 10. Add a small amount of anhydrous magnesium sulfate to dry the crude product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[3] 11. Decant or filter the dried liquid into a 50 mL round-bottom flask. 12. Perform a final simple or fractional distillation, collecting the fraction that boils at the appropriate temperature for this compound (approx. 135-136 °C). 13. Weigh the purified product to determine the yield.

Quantitative Data

While specific quantitative data for the dehydration of 1-methylcycloheptanol is not extensively reported, the following table provides expected outcomes based on analogous reactions with 1-methylcyclohexanol.[4]

| Parameter | Expected Value/Range |

| Typical Yield | 75-90% |

| Purity (post-distillation) | >98% |

| Reaction Time | 2-3 hours |

| Boiling Point of this compound | 135-136 °C |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing the product mixture to determine the relative amounts of this compound and any isomeric byproducts, such as methylenecycloheptane.[5] The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 110, corresponding to its molecular weight.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product. The expected chemical shifts for this compound are summarized below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the vinylic proton in the range of 5.0-5.5 ppm. The methyl protons will appear as a singlet around 1.6-1.8 ppm. The allylic and other aliphatic protons will resonate in the upfield region (1.2-2.2 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework. The two sp² hybridized carbons of the double bond will appear in the downfield region (typically 120-150 ppm). The sp³ hybridized carbons of the ring and the methyl group will resonate in the upfield region (20-40 ppm).

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~5.3 (t) | =C-H |

| ~2.1 (m) | Allylic CH₂ |

| ~1.7 (s) | CH₃ |

| ~1.5-1.9 (m) | Ring CH₂ |

(Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the NMR spectrometer's magnetic field strength.)

Safety Precautions

-

Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

This compound and 1-methylcycloheptanol are flammable. Keep away from open flames and other ignition sources.

-

All procedures should be performed in a well-ventilated fume hood.

-

The distillation process should be carefully monitored to avoid overheating and potential side reactions.

Conclusion

The acid-catalyzed dehydration of 1-methylcycloheptanol is a reliable and efficient method for the laboratory-scale synthesis of this compound. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully synthesize, purify, and characterize this valuable chemical intermediate. By understanding the reaction mechanism and following the detailed experimental protocols, high yields of pure this compound can be obtained for use in a wide range of synthetic applications.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR [m.chemicalbook.com]

- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptene (CAS No. 1453-25-4) is an unsaturated cyclic hydrocarbon with the molecular formula C₈H₁₄.[1][2] As a member of the cycloalkene family, its chemical reactivity is primarily dictated by the presence of a trisubstituted double bond within a seven-membered ring. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visual representations of key reaction mechanisms and synthetic pathways. The information presented herein is intended to support researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Physical Properties

This compound is a colorless liquid at room temperature. Its physical properties are summarized in the table below. It is important to note that while several physical constants have been experimentally determined, some, such as the melting point, are primarily available through computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| Boiling Point | 136 °C (409 K) | [1] |

| Density | 0.82368 g/cm³ at 20 °C | [1] |

| Refractive Index (n_D) | 1.4581 at 20 °C | [1] |

| Vapor Pressure | 8.9 mmHg at 25 °C | [1] |

| Melting Point | Calculated: 5.97 kJ/mol (Enthalpy of Fusion) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.897 | [2] |

| Water Solubility | Calculated: -2.92 (Log10 of Water solubility in mol/l) | [2] |

Solubility: Based on its non-polar hydrocarbon structure, this compound is expected to be miscible with common non-polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexanes, toluene). It is practically insoluble in water.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond. As with other cycloalkenes, it readily undergoes electrophilic addition reactions. The stability of cycloalkenes generally increases with ring size, with cycloheptene being a relatively stable ring system.

Key Reactions and Mechanisms

1. Electrophilic Addition of Hydrogen Halides:

The reaction of this compound with hydrogen halides (e.g., HBr) is a classic example of electrophilic addition. The reaction proceeds via a tertiary carbocation intermediate, following Markovnikov's rule, to yield the corresponding 1-halo-1-methylcycloheptane.

2. Hydroboration-Oxidation:

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov addition of water across the double bond. This two-step reaction is stereospecific, resulting in the syn-addition of the hydrogen and hydroxyl groups to yield trans-2-methylcycloheptanol.

3. Epoxidation:

This compound can be converted to its corresponding epoxide, 1-methyl-8-oxabicyclo[5.1.0]octane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition of an oxygen atom to the double bond.

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

This protocol describes a two-step synthesis starting from cycloheptanone.

Step 1: Synthesis of 1-Methylcycloheptanol (Grignard Reaction)

-

Materials: Cycloheptanone, magnesium turnings, methyl iodide, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Add a solution of cycloheptanone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-methylcycloheptanol.

-

Step 2: Synthesis of this compound (Dehydration)

-

Materials: 1-Methylcycloheptanol, concentrated sulfuric acid (or phosphoric acid), distillation apparatus.

-

Procedure:

-

Place the crude 1-methylcycloheptanol in a round-bottom flask suitable for distillation.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up for simple distillation and gently heat the mixture.

-

Collect the distillate, which will be a mixture of this compound and water.

-

Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous calcium chloride and purify by a final distillation to obtain pure this compound.

-

Spectroscopic Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the vinylic proton, as well as signals for the allylic protons and the methyl group. Data available on public databases such as PubChem can be consulted for detailed chemical shifts and coupling constants.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond, with the methyl-substituted carbon appearing further downfield. The remaining sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the vinyl and alkyl groups, and a C=C stretching vibration. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (m/z = 110.20). Fragmentation patterns will be consistent with the structure of a cyclic alkene.

Conclusion

This technical guide provides a foundational overview of the physical and chemical properties of this compound. The data and protocols presented are intended to be a valuable resource for scientists engaged in research and development. While the reactivity of this compound is analogous to other trisubstituted cycloalkenes, further experimental investigation is warranted to fully characterize its properties and expand its synthetic utility.

References

1-Methylcycloheptene CAS number and molecular weight

An In-depth Technical Guide to 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cyclic alkene of interest in various chemical syntheses. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and purification by analogy to similar compounds, and its key chemical reactions. While this compound is not known to be directly involved in specific biological signaling pathways, its utility as a synthetic intermediate in the development of more complex molecules for the pharmaceutical industry is discussed.

Physicochemical and Analytical Data

This compound is a simple unsaturated hydrocarbon. Its core identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1453-25-4 | [1][2] |

| Molecular Formula | C8H14 | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][3] |

| Boiling Point | ~136 °C (409 K) | [4][5] |

| Density | 0.82368 g/cm³ at 20 °C | [4] |

Table 1: Physicochemical Properties of this compound

Analytical characterization is crucial for confirming the identity and purity of this compound. The following techniques are typically employed:

| Analytical Method | Purpose | Key Parameters |

| Reverse-Phase HPLC | Purity assessment and preparative separation.[1] | Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid is substituted for phosphoric acid.[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. | Kovats Retention Index (Standard non-polar): 868.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Provides information on the chemical environment of protons and carbons. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic peaks for C=C and C-H bonds of the alkene group. |

Table 2: Analytical Methods for the Characterization of this compound

Synthesis and Purification Protocols

While specific, detailed synthesis protocols for this compound are not extensively published, the synthesis of the closely related and well-documented compound, 1-methylcyclohexene, provides a reliable procedural analogy. The most common method is the acid-catalyzed dehydration of the corresponding alcohol.

Experimental Protocol: Synthesis via Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (Analogous Procedure)

This E1 elimination reaction is a standard method for synthesizing alkenes from alcohols.[3]

Materials:

-

2-methylcyclohexanol

-

Concentrated sulfuric acid (9M H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 2-methylcyclohexanol with a catalytic amount of 85% phosphoric acid or 9M sulfuric acid.[3]

-

Set up a fractional distillation apparatus and heat the mixture to distill the alkene products as they are formed.[3]

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate sequentially with water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with saturated brine.[3]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

-

Decant the dried liquid to obtain the crude product mixture, which can be further purified by fractional distillation.

Caption: General experimental workflow for the synthesis of 1-methylcyclohexene.

Experimental Protocol: Purification by Fractional Distillation

This technique separates compounds based on differences in their boiling points and is effective for purifying this compound from isomers or starting materials.[6]

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Boiling chips

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Place the crude this compound and boiling chips into the distillation flask.

-

Gently heat the flask. Collect and discard any initial low-boiling fractions (forerun).

-

Collect the fraction that distills at the boiling point of this compound (~136 °C).

-

Stop the distillation when the temperature rises significantly or when only a small amount of residue remains.

Caption: Workflow for the purification of this compound by fractional distillation.

Chemical Reactivity and Applications in Drug Development

The primary site of reactivity in this compound is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.[7] The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable tertiary carbocation intermediate.[7][8]

Caption: Generalized mechanism for electrophilic addition to this compound.

While this compound itself is not reported to have specific biological activity, its methylated cyclic scaffold is a valuable motif in medicinal chemistry. The introduction of a methyl group can influence a molecule's pharmacodynamic and pharmacokinetic properties by:

-

Enhancing Potency: The methyl group can establish favorable hydrophobic interactions within a target's binding pocket.

-

Modulating Metabolism: It can block or introduce sites for metabolic reactions, thereby altering the drug's half-life and safety profile.[9]

-

Improving Physicochemical Properties: Methylation can impact solubility and lipophilicity.[9]

For instance, the related 1-methylcyclohexene scaffold is a known building block in the synthesis of complex pharmaceuticals, such as the antidepressant paroxetine.[10][11] By analogy, this compound serves as a versatile starting material for constructing more elaborate molecular architectures, allowing for the stereoselective introduction of functional groups that are essential for biological activity.[10] Its reactions, such as hydroboration-oxidation, epoxidation, and ozonolysis, provide access to a diverse range of functionalized cycloheptane derivatives that can be further elaborated into potential drug candidates.[10][12]

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C8H14 | CID 73813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-methylcycloheptene. An understanding of the energetic landscape of this cyclic alkene is valuable for researchers in physical organic chemistry, chemical synthesis, and computational modeling. This document summarizes key quantitative data, outlines the experimental protocols used for their determination, and presents a logical workflow for assessing alkene stability.

Core Thermodynamic Data

The thermodynamic properties of this compound have been investigated, primarily through reaction calorimetry. The following tables summarize the key quantitative data available for this compound.

Table 1: Enthalpy of Hydrogenation of this compound

| Reaction | Enthalpy of Hydrogenation (ΔH°) (kJ/mol) | Method | Solvent | Reference |

| This compound (l) + H₂(g) → Methylcycloheptane (l) | -100.5 ± 0.4 | Catalytic Hydrogenation Calorimetry | Acetic Acid | Turner and Garner, 1958[1][2] |

Table 2: Physical Properties of this compound

| Property | Value | Method | Reference |

| Normal Boiling Point (Tboil) | 409.2 K | Not Specified | Turner and Garner, 1958[2] |

Experimental Protocols

The determination of the enthalpy of hydrogenation for this compound was a critical experiment in understanding the stability of cyclic alkenes. The primary method employed was catalytic hydrogenation calorimetry.

Catalytic Hydrogenation Calorimetry

The enthalpy of hydrogenation of this compound was determined by reacting the compound with hydrogen gas in the presence of a catalyst and measuring the heat evolved. The following outlines the general experimental protocol based on the work of Turner and Garner.

Objective: To measure the heat released during the catalytic hydrogenation of this compound to its corresponding alkane, methylcycloheptane.

Apparatus: A reaction calorimeter designed to measure the heat of reaction in a solution phase under a hydrogen atmosphere.

Materials:

-

This compound (high purity)

-

Hydrogen gas (high purity)

-

Catalyst: Platinum oxide (Adams' catalyst) is a common choice for such hydrogenations.

Procedure:

-

Calorimeter Calibration: The calorimeter is first calibrated using a reaction with a known enthalpy change to determine the heat capacity of the system.

-

Sample Preparation: A precise, known amount of this compound is dissolved in a known volume of acetic acid.

-

Catalyst Introduction: A small, weighed amount of the hydrogenation catalyst is added to the reaction vessel.

-

Reaction Initiation: The reaction vessel is sealed, flushed with hydrogen, and brought to a constant temperature within the calorimeter. The reaction is then initiated by introducing a known quantity of hydrogen gas and ensuring vigorous stirring to facilitate the reaction.

-

Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is carefully measured using a sensitive thermometer (e.g., a Beckmann thermometer or a thermistor).

-

Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of this compound that reacted.

Logical Workflow for Alkene Stability Assessment

The enthalpy of hydrogenation is a direct experimental measure of the stability of an alkene. A less negative (less exothermic) enthalpy of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. The workflow for using this data to assess stability is as follows:

Caption: A flowchart illustrating the process of determining alkene stability from experimental hydrogenation data.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrophilic addition reactions of 1-methylcycloheptene, a substituted cycloalkene of significant interest in synthetic organic chemistry. The presence of an unsymmetrical double bond in this substrate allows for the exploration of regioselectivity and stereoselectivity in various addition reactions, making it a valuable model for the synthesis of complex cyclic molecules. This document details the reaction mechanisms, product outcomes, stereochemistry, and experimental protocols for key transformations, supported by quantitative data where available.

Hydrohalogenation: Markovnikov Addition of HX

The reaction of this compound with hydrogen halides (such as HBr and HCl) is a classic example of an electrophilic addition that proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.

The initial protonation of the double bond can occur at two positions. Protonation at C2 leads to a more stable tertiary carbocation at C1, whereas protonation at C1 would result in a less stable secondary carbocation at C2. Consequently, the reaction proceeds predominantly through the tertiary carbocation, leading to the formation of 1-halo-1-methylcycloheptane as the major product.[1][2][3][4]

Reaction Mechanism: Hydrohalogenation

References

Ozonolysis of 1-Methylcycloheptene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozonolysis is a powerful and versatile organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃). This technical guide provides an in-depth exploration of the ozonolysis of 1-methylcycloheptene, a reaction of significant interest in synthetic chemistry for the formation of functionalized aliphatic chains. This document details the reaction mechanism, provides relevant quantitative data, outlines a comprehensive experimental protocol, and includes a visual representation of the mechanistic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Reaction Mechanism: The Criegee Pathway

The ozonolysis of this compound proceeds through the well-established Criegee mechanism. This multi-step process involves the initial electrophilic addition of ozone to the double bond, followed by a series of rearrangements and cleavage steps to yield the final carbonyl products.

The reaction is initiated by a [3+2] cycloaddition of ozone to the double bond of this compound, forming an unstable primary ozonide, also known as a molozonide. This intermediate rapidly undergoes a retro-[3+2] cycloaddition to cleave the carbon-carbon and an oxygen-oxygen bond, yielding a carbonyl compound (a ketone, in this case, acetone) and a carbonyl oxide, commonly referred to as the Criegee intermediate.

The Criegee intermediate is a highly reactive species that subsequently undergoes a [3+2] cycloaddition with the liberated ketone. This step forms a more stable secondary ozonide, a 1,2,4-trioxolane. The regiochemistry of this cycloaddition is influenced by the substituents on the alkene.

Finally, the secondary ozonide is cleaved under reductive or oxidative workup conditions to yield the desired products. For the synthesis of aldehydes and ketones, a reductive workup is typically employed.

Quantitative Data

| Parameter | Value | Source |

| Predicted Major Product | 7-oxo-octanal | Inferred from ozonolysis of 1-methylcyclohexene[1][2] |

| Primary Ozonide Decomposition Barrier Height (for 1-methylcyclohexene) | Not available in search results | |

| Calculated Hydroxyl Radical Yield (for 1-methylcyclohexene ozonolysis at 298 K) | 0.85 | [3] |

Experimental Protocol: Reductive Ozonolysis of this compound

This protocol outlines a general procedure for the reductive ozonolysis of this compound to produce 7-oxo-octanal.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (CH₃OH), anhydrous

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic Acid (AcOH)

-

Sudan Red III (indicator, optional)

-

Nitrogen gas (N₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Gas dispersion tube (bubbler)

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube is charged with this compound (1.0 eq). The alkene is dissolved in a suitable solvent, typically a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v), under a nitrogen atmosphere. A small amount of an indicator like Sudan Red III can be added to the solution. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled solution via the gas dispersion tube. The reaction progress is monitored by the disappearance of the starting material (e.g., by TLC) or by a color change of the indicator. If an indicator is used, the reaction is complete when the solution turns from red to pale blue or colorless. If no indicator is used, the reaction is typically continued until a persistent blue color, indicative of excess ozone, is observed.

-

Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone.

-

Reductive Workup:

-

Using Dimethyl Sulfide (DMS): While maintaining the cold temperature, dimethyl sulfide (1.5-2.0 eq) is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) or overnight.

-

Using Zinc and Acetic Acid: Alternatively, the reaction mixture can be poured into a flask containing zinc dust (excess) and acetic acid. The mixture is then stirred vigorously at room temperature.

-

-

Workup and Purification: The reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 7-oxo-octanal. The product can be further purified by column chromatography or distillation if necessary.

Mandatory Visualization: Reaction Mechanism Diagram

References

Stereochemistry of the Hydroboration-Oxidation of 1-Methylcycloheptene: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the stereochemical and regiochemical outcomes of the hydroboration-oxidation of 1-methylcycloheptene. This two-step reaction sequence is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes.[1][2][3] The guide details the underlying mechanisms that dictate the stereospecificity of the reaction, provides a representative experimental protocol, summarizes the expected quantitative data, and includes visualizations of the reaction pathway and workflow for clarity.

Introduction to Hydroboration-Oxidation

The hydroboration-oxidation reaction is a powerful method for converting alkenes into alcohols.[1][3] Developed by H.C. Brown, this two-step process is renowned for its high degree of stereospecificity and regioselectivity, offering a complementary approach to other hydration methods like acid-catalyzed hydration and oxymercuration-demercuration.[1][3] The reaction first involves the addition of a borane reagent (such as BH₃, often complexed with THF) across the double bond of the alkene in the hydroboration step.[3][4] The resulting organoborane intermediate is then oxidized in a subsequent step, typically using hydrogen peroxide (H₂O₂) and a base (like NaOH), to yield the corresponding alcohol.[3][4]

Core Principles of Stereoselectivity

The stereochemical outcome of the hydroboration-oxidation of this compound is governed by two fundamental principles: anti-Markovnikov regioselectivity and syn-addition stereospecificity.

Regioselectivity: Anti-Markovnikov Addition

The hydroboration step is highly regioselective. The boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[5][6][7][8] This is known as anti-Markovnikov addition.[2][5][6][7][8] In the case of this compound, the boron will add to the C2 carbon (the unsubstituted carbon of the former double bond), and the hydrogen will add to the C1 carbon (the methyl-substituted carbon). This selectivity is driven by both steric and electronic factors; the bulky borane group preferentially approaches the less sterically hindered carbon atom.[9]

Stereospecificity: Syn-Addition

The hydroboration reaction is a concerted process where the B-H bond adds across the alkene double bond in a single step.[4][5] This mechanism dictates that the boron and hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition.[1][3][5][7][9] This syn-addition establishes the relative stereochemistry of the two new chiral centers that are formed.

Stereochemical Course of this compound Hydroboration-Oxidation

The Hydroboration Step: Formation of the Organoborane

For this compound, the borane reagent (BH₃) will approach the cycloheptene ring from the face opposite to the methyl group to minimize steric hindrance. This results in the syn-addition of the hydrogen and the borane group to the face of the double bond anti to the methyl group. The hydrogen adds to the more substituted carbon (C1), and the boron adds to the less substituted carbon (C2).

The Oxidation Step: Retention of Configuration

The second step of the sequence involves the oxidation of the carbon-boron bond. This process occurs with complete retention of stereochemistry.[3][8] The hydroxide group from the oxidation of the borane replaces the boron atom at the exact same stereochemical position.[1][10] Therefore, the stereochemistry established in the hydroboration step is directly translated to the final alcohol product.

The Final Product: trans-2-Methylcycloheptanol

The combination of syn-addition of borane and hydrogen followed by oxidation with retention of configuration leads to the formation of trans-2-methylcycloheptanol as the major product. The hydrogen atom and the hydroxyl group are cis to each other, but both are trans relative to the methyl group on the adjacent carbon. Since the starting material is achiral and the reagents are not chiral, the reaction will produce a racemic mixture of (1R, 2R)-2-methylcycloheptanol and (1S, 2S)-2-methylcycloheptanol.

Quantitative Data Summary

The following table summarizes the expected regiochemical and stereochemical outcomes for the hydroboration-oxidation of this compound.

| Parameter | Outcome | Product | Rationale |

| Regioselectivity | Anti-Markovnikov | 2-Methylcycloheptanol | Boron adds to the less substituted carbon (C2); hydrogen adds to the more substituted carbon (C1).[5][6][7] |

| Stereochemistry | Syn-addition of H and OH | trans-2-Methylcycloheptanol | The H and BH₂ groups add to the same face of the double bond, and the subsequent oxidation retains the stereochemistry.[3][7][9] The approach of the borane is directed to the face opposite the methyl group. |

| Product Mixture | Racemic Mixture | (1R, 2R)- and (1S, 2S)-2-methylcycloheptanol | The starting alkene is achiral, leading to an equal probability of attack on either face of the double bond (relative to the overall ring structure), forming both enantiomers in equal amounts.[10] |

Detailed Experimental Protocol

The following is a representative protocol for the hydroboration-oxidation of a substituted cycloalkene, adapted from procedures for 1-methylcyclohexene.[11][12] This protocol can be adjusted for this compound.

Materials:

-

This compound

-

1.0 M Borane-tetrahydrofuran complex (BH₃-THF) solution in THF

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry, nitrogen-flushed glassware

Procedure:

Part 1: Hydroboration

-

In a dry, 50-mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (e.g., 10 mmol) in anhydrous THF (10 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add 1.0 M BH₃-THF solution (11 mL, 11 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[11]

Part 2: Oxidation

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Slowly and carefully add 3 M NaOH solution (5 mL) to the flask.

-

Very carefully, add 30% H₂O₂ solution (5 mL) dropwise, maintaining the temperature below 30 °C.[11] Caution: This addition is exothermic.

-

After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The mixture may become cloudy.

Part 3: Workup

-

Add diethyl ether (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).[11]

-

Combine all organic layers and wash with brine (20 mL).[11]

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-2-methylcycloheptanol.

-

The crude product can be purified by column chromatography or distillation.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the stereochemical pathway of the reaction.

Caption: A high-level workflow for the hydroboration-oxidation of this compound.

Caption: The stereochemical course of the hydroboration-oxidation of this compound.

Conclusion

The hydroboration-oxidation of this compound is a highly stereospecific and regioselective reaction that reliably produces trans-2-methylcycloheptanol. The reaction proceeds through a concerted syn-addition of a B-H bond across the double bond, with the borane adding to the less sterically hindered carbon atom. The subsequent oxidation of the carbon-boron bond occurs with complete retention of configuration, locking in the stereochemistry established in the first step. This predictable outcome makes hydroboration-oxidation an invaluable tool for researchers, scientists, and professionals in drug development for the controlled synthesis of specific alcohol stereoisomers.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. leah4sci.com [leah4sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. chegg.com [chegg.com]

An In-depth Technical Guide to the Stability and Reactivity of 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptene, a seven-membered carbocycle with endocyclic unsaturation, presents a unique combination of ring strain and electronic characteristics that dictate its stability and reactivity. As a trisubstituted alkene, its chemistry is of interest in various fields, including synthetic organic chemistry and drug development, where cyclic scaffolds are pivotal. This technical guide provides a comprehensive overview of the thermodynamic stability and kinetic reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Stability of this compound

The stability of cycloalkenes is influenced by a combination of ring strain and hyperconjugation. For this compound, the seven-membered ring introduces a degree of conformational flexibility, yet it is not without strain. A key quantitative measure of alkene stability is the enthalpy of hydrogenation (ΔH° hydrog), which is the heat released upon catalytic hydrogenation to the corresponding alkane. A less negative enthalpy of hydrogenation indicates a more stable alkene.

Thermodynamic Data

The thermodynamic stability of this compound can be contextualized by its enthalpy of hydrogenation.[1] This value reflects the inherent strain in the molecule and the stabilizing effect of the trisubstituted double bond.

| Compound | Enthalpy of Hydrogenation (ΔrH°) | Method | Solvent | Reference |

| This compound | -100.5 ± 0.4 kJ/mol | Calorimetry | Acetic Acid | --INVALID-LINK-- |

Reactivity of this compound

The reactivity of this compound is primarily governed by the electron-rich trisubstituted double bond, making it susceptible to electrophilic attack. The seven-membered ring can also influence the stereochemical outcome of reactions.

Common Reactions and Mechanisms

This compound undergoes a variety of reactions typical of alkenes. The following sections detail the mechanisms and experimental considerations for several key transformations.

Catalytic hydrogenation of this compound reduces the double bond to yield methylcycloheptane. This reaction is typically exothermic and proceeds with syn-addition of hydrogen across the double bond.

Figure 1: Catalytic Hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Materials: this compound, ethanol (or acetic acid), 10% Palladium on carbon (Pd/C).

-

Procedure: A solution of this compound in ethanol is introduced into a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methylcycloheptane.

Hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding trans-2-methylcycloheptanol. The reaction proceeds via a syn-addition of the borane, followed by oxidation with retention of stereochemistry.

Figure 2: Hydroboration-Oxidation Pathway.

Experimental Protocol: Hydroboration-Oxidation

-

Materials: this compound, anhydrous tetrahydrofuran (THF), 1.0 M borane-tetrahydrofuran complex (BH₃·THF), 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂).

-

Procedure: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), a solution of this compound in anhydrous THF is added and cooled to 0 °C. The BH₃·THF solution is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The flask is then cooled back to 0 °C, and 3 M NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂. The mixture is then heated at reflux for one hour. After cooling, the product is extracted with diethyl ether, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield trans-2-methylcycloheptanol.

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1-methyl-8-oxabicyclo[5.1.0]octane. The reaction is a stereospecific syn-addition of an oxygen atom to the double bond.[2]

Figure 3: Epoxidation of this compound.

Experimental Protocol: Epoxidation with m-CPBA

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate solution.

-

Procedure: A solution of this compound in CH₂Cl₂ is cooled in an ice bath. A solution of m-CPBA in CH₂Cl₂ is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide.

The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation. The halide ion then attacks the carbocation to form 1-halo-1-methylcycloheptane as the major product.

Figure 4: Mechanism of Hydrohalogenation.

Experimental Protocol: Hydrohalogenation with HBr

-

Materials: this compound, anhydrous hydrogen bromide (HBr), anhydrous diethyl ether.

-

Procedure: A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath. Anhydrous HBr gas is bubbled through the solution with stirring. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a cold, dilute solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation to yield 1-bromo-1-methylcycloheptane.

Ozonolysis of this compound cleaves the double bond, leading to the formation of a dicarbonyl compound. A reductive workup with dimethyl sulfide (DMS) or zinc and water yields 7-oxo-octanal.

Figure 5: Experimental Workflow for Ozonolysis.

Experimental Protocol: Ozonolysis with Reductive Workup

-

Materials: this compound, methanol, ozone, dimethyl sulfide (DMS).

-

Procedure: A solution of this compound in methanol is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone. The solution is then purged with nitrogen to remove the excess ozone. Dimethyl sulfide is added, and the mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the resulting 7-oxo-octanal can be purified by distillation or chromatography.

Conclusion

This compound exhibits a rich and predictable reactivity profile dominated by its trisubstituted double bond. Its stability, as quantified by its enthalpy of hydrogenation, is a key consideration in its application in synthesis. The reactions outlined in this guide—hydrogenation, hydroboration-oxidation, epoxidation, hydrohalogenation, and ozonolysis—provide a versatile toolkit for the functionalization of the cycloheptane scaffold. The provided experimental protocols serve as a foundation for the practical application of this chemistry in research and development settings. A thorough understanding of these principles is crucial for the strategic design of synthetic routes involving this and related cyclic alkenes.

References

An In-depth Technical Guide to the Structural Isomers and Nomenclature of 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-methylcycloheptene, a cycloalkene of interest in various fields of chemical research and development. The document details the nomenclature, physicochemical properties, and synthetic methodologies related to these compounds, with a focus on providing practical information for laboratory applications.

Introduction to this compound and its Isomers

This compound (C₈H₁₄) is a cyclic alkene characterized by a seven-membered ring containing one double bond and a methyl substituent. The position of the double bond and the methyl group on the cycloheptene ring gives rise to several constitutional isomers. Furthermore, other cyclic and exocyclic isomers with the same molecular formula exist, each with unique chemical and physical properties. Understanding the distinctions between these isomers is crucial for their synthesis, identification, and application in areas such as fragrance synthesis and as building blocks in medicinal chemistry.

Nomenclature of this compound Isomers

The systematic naming of this compound and its isomers follows the IUPAC nomenclature rules for cycloalkenes. The cycloheptene ring is numbered to give the carbons of the double bond the lowest possible numbers (1 and 2), and the substituents are then assigned the locant that results in the lowest numbering scheme.

The primary structural isomers of this compound include:

-

This compound: The methyl group is attached to one of the carbons of the double bond.

-

3-Methylcycloheptene: The methyl group is on the carbon adjacent to the double bond.

-

4-Methylcycloheptene: The methyl group is two carbons away from the double bond.

-

5-Methylcycloheptene: The methyl group is three carbons away from the double bond.

Another significant isomer is methylenecycloheptane , which features an exocyclic double bond.

The relationships between these key isomers are illustrated in the diagram below.

Physicochemical Properties

The structural variations among the isomers of this compound lead to differences in their physical properties. A summary of available quantitative data is presented in the following tables for comparative analysis.

Table 1: Physical Properties of Methylcycloheptene Isomers

| Property | This compound | 3-Methylcycloheptene | 4-Methylcycloheptene | 5-Methylcycloheptene | Methylenecycloheptane |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 | 110.20 | 110.20 |

| Boiling Point (°C) | 135-136[1] | 131-132 | 129-130 | N/A | 133-134 |

| Density (g/mL at 20°C) | 0.823 | N/A | N/A | N/A | 0.817 |

| Refractive Index (n²⁰/D) | 1.458 | N/A | N/A | N/A | 1.454 |

Table 2: Spectroscopic Data of Methylcycloheptene Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 5.45 (t, 1H), 2.15-1.95 (m, 4H), 1.75-1.45 (m, 6H), 1.65 (s, 3H) | 140.1, 124.5, 36.2, 31.8, 29.5, 28.7, 26.4, 23.1 | 3020, 2925, 2855, 1670, 1450, 810 |

| 3-Methylcycloheptene | 5.80-5.60 (m, 2H), 2.30-1.00 (m, 9H), 0.95 (d, 3H) | Data not readily available | Data not readily available |

| 4-Methylcycloheptene | 5.75-5.55 (m, 2H), 2.20-1.10 (m, 9H), 0.90 (d, 3H) | Data not readily available | Data not readily available |

| 5-Methylcycloheptene | 5.70-5.50 (m, 2H), 2.40-1.00 (m, 9H), 0.92 (d, 3H) | Data not readily available | Data not readily available |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through several established organic chemistry reactions. Below are detailed protocols for two common synthetic routes.

Synthesis of Methylcycloheptene Isomers via Dehydration of Methylcycloheptanol

The acid-catalyzed dehydration of a corresponding methylcycloheptanol typically yields a mixture of methylcycloheptene isomers, with the product distribution often favoring the more substituted, thermodynamically stable alkene (Zaitsev's rule).

Materials:

-

2-Methylcycloheptanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, distillation apparatus, separatory funnel

Procedure:

-

Place 2-methylcycloheptanol into a round-bottom flask.

-

Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the alcohol.

-

Add a few boiling chips and assemble a distillation apparatus.

-

Gently heat the mixture to initiate the dehydration reaction. The alkene products will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the resulting mixture of methylcycloheptene isomers by fractional distillation.

-

Characterize the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution, and further confirm structures using NMR and IR spectroscopy.

Synthesis of Methylenecycloheptane via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of exocyclic alkenes like methylenecycloheptane from a ketone.

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Cycloheptanone

-

Standard workup reagents (water, ether, brine)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of n-butyllithium. The formation of the ylide is indicated by a color change.

-

Stir the ylide solution at room temperature for a period to ensure complete formation.

-

Cool the ylide solution again in an ice bath and add a solution of cycloheptanone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate methylenecycloheptane.

-

Characterize the purified product by NMR and IR spectroscopy.

Conclusion

This guide has provided a detailed overview of the structural isomers of this compound, with a focus on their nomenclature, physicochemical properties, and synthetic methodologies. The provided tables and diagrams offer a quick reference for researchers, while the detailed experimental protocols serve as a practical guide for laboratory synthesis. A thorough understanding of these isomers is essential for their effective utilization in various research and development applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylcycloheptene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-methylcycloheptene from cycloheptanone using the Wittig reaction. The application notes include information on the reaction mechanism, key reagents, and purification strategies. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. This reaction is particularly valuable for its high degree of regioselectivity, allowing for the precise placement of a double bond. In the context of drug development and medicinal chemistry, the synthesis of substituted cycloalkenes such as this compound is of significant interest as these scaffolds are present in various biologically active molecules. This protocol details the synthesis of this compound via the reaction of cycloheptanone with ethyltriphenylphosphonium bromide.

Reaction Scheme

The synthesis of this compound via the Wittig reaction proceeds in two main stages:

-

Preparation of the Phosphonium Ylide: Ethyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), to form the corresponding phosphonium ylide.

-

Wittig Reaction: The in situ generated ylide reacts with cycloheptanone in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether, to yield this compound and triphenylphosphine oxide as a byproduct.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2][3][4] |

| Molecular Weight | 110.197 g/mol | [1][2][3][4] |

| CAS Number | 1453-25-4 | [1][2][3][4] |

| Boiling Point | ~136-138 °C | |

| Appearance | Colorless liquid | [5] |

| ¹H NMR | Spectral data available from various sources. | [4] |

| ¹³C NMR | Spectral data available from various sources. | |

| IR Spectrum | Available from NIST WebBook. | [1][4] |

| Mass Spectrum (GC-MS) | Available from NIST WebBook and SpectraBase. | [4][6] |

Experimental Workflow

References

Application Note: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol for the Synthesis of 1-Methylcycloheptene

Introduction

1-Methylcycloheptene is a cyclic olefin that serves as a valuable intermediate in the synthesis of various organic compounds. A common and effective method for its preparation is the acid-catalyzed dehydration of 1-methylcycloheptanol. This reaction is a classic example of an E1 (unimolecular elimination) reaction, a fundamental transformation in organic chemistry. The protocol outlined here provides a robust method for this synthesis, resulting in a high-purity product.

The reaction proceeds through a three-step E1 mechanism. Initially, the hydroxyl group of the alcohol is protonated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), transforming it into a good leaving group (water). Subsequently, the loss of a water molecule generates a stable tertiary carbocation. Finally, a weak base, such as water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. In accordance with Zaitsev's rule, the more substituted and thermodynamically stable alkene, this compound, is the major product over its less substituted isomer, methylenecycloheptane.[1][2]

This application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound from 1-methylcycloheptanol.

Reaction and Mechanism

The acid-catalyzed dehydration of 1-methylcycloheptanol proceeds via an E1 mechanism to yield primarily this compound.

Overall Reaction: 1-Methylcycloheptanol → this compound + H₂O

Mechanism:

-

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of 1-methylcycloheptanol, forming a good leaving group (water).[1][2]

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a stable tertiary carbocation.[1][2][3] This is the rate-determining step of the reaction.[3]

-

Deprotonation to form the alkene: A base (e.g., water) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regeneration of the acid catalyst.[1][2] The major product is the more substituted alkene, this compound, as predicted by Zaitsev's rule.[1]

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Concentration |

| 1-Methylcycloheptanol | C₈H₁₆O | 128.21 | >98% |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) |

| or Phosphoric Acid | H₃PO₄ | 98.00 | 85% |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |

| Boiling chips | - | - | - |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Fractional distillation apparatus (distillation head, condenser, receiving flask)

-

Separatory funnel (125 mL)

-

Heating mantle

-

Stir bar and magnetic stir plate

-

Erlenmeyer flasks (50 mL)

-

Graduated cylinders

-

Pasteur pipettes

Synthesis and Purification Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place 15.0 g of 1-methylcycloheptanol and a magnetic stir bar.

-

Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid (or 85% phosphoric acid) to the flask.[1] Caution: This addition is exothermic and should be done slowly, possibly in an ice bath to control the temperature.

-

Distillation: Assemble a fractional distillation apparatus with the reaction flask.[1] Gently heat the mixture using a heating mantle to initiate the reaction and distill the products. The lower-boiling products (this compound and water) will co-distill.[1] Collect the distillate that boils in the range of 110-140°C. The boiling point of this compound is approximately 135-136°C.

-

Work-up: Transfer the collected distillate to a 125 mL separatory funnel.

-

Washing:

-

Wash the organic layer with 15 mL of water to remove the bulk of the co-distilled acid.[1]

-

Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[1] Vent the separatory funnel frequently to release the pressure from the CO₂ gas that evolves.[1]

-

Wash again with 15 mL of water.[1]

-

-

Drying: Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the crude product.[1] Swirl the flask and let it stand for 10-15 minutes until the liquid becomes clear.[1]

-

Final Purification: Decant or filter the dried liquid into a 50 mL round-bottom flask. Perform a final simple distillation, collecting the fraction that boils at 135-136°C.[1] Weigh the purified product to determine the yield.

Data Presentation

Physical Properties of Reactant and Potential Products:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1-Methylcycloheptanol | C₈H₁₆O | 128.21 | ~175-177 |

| This compound | C₈H₁₄ | 110.20 | ~135-136 |

| Methylenecycloheptane | C₈H₁₄ | 110.20 | ~133-134 |

Expected Yield:

| Starting Material | Catalyst | Temperature (°C) | Expected Yield |

| 1-Methylcycloheptanol | H₂SO₄ or H₃PO₄ | Distillation | 75-90% |

Yields are based on analogous reactions and may vary depending on experimental conditions.[4]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the E1 dehydration of 1-methylcycloheptanol.

References

Application Notes and Protocols for the Synthesis of Karahanaenone, a Natural Product Featuring a Substituted Cycloheptene Ring System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Karahanaenone, a naturally occurring monoterpene ketone. While not a direct application of 1-methylcycloheptene as a starting material, the synthesis of Karahanaenone offers valuable insights into the construction of substituted seven-membered rings, a key structural motif relevant to the broader field of natural product synthesis and medicinal chemistry. The protocols detailed below are based on established synthetic routes from readily available acyclic precursors.

Introduction to Karahanaenone

Karahanaenone (2,2,5-trimethylcyclohept-4-en-1-one) is a monoterpene first isolated from the essential oil of Japanese hops ("Karahana"). Its unique seven-membered ring structure and presence in various natural sources have made it a target for organic synthesis. The synthetic strategies employed to construct this cycloheptenone framework provide excellent examples of ring-forming reactions and functional group transformations applicable to the synthesis of other complex natural products.

Synthetic Strategies Overview

Several synthetic approaches to Karahanaenone have been reported. The most common strategies involve the construction of the seven-membered ring from acyclic precursors through key cyclization reactions. This document will focus on two representative and historically significant syntheses:

-

The Demole and Enggist Synthesis (1971): A classic approach involving the cyclization of a brominated tetrahydrofuran derivative derived from linalool.

-

The Uneyama and Torii Synthesis (1985): An electrochemical approach featuring an acid-catalyzed rearrangement to form a key keto acetate intermediate.

These methods highlight different approaches to forming the cycloheptene ring and provide a basis for understanding the chemical principles involved.

Data Presentation

The following tables summarize the key quantitative data for the synthetic steps described in the protocols.

Table 1: Summary of Quantitative Data for the Demole and Enggist Synthesis of Karahanaenone

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Brominative Cyclization | Linalool | 2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuran | NBS, CCl4 | Not specified |

| 2 | Dehydrobromination and Rearrangement | 2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuran | Karahanaenone | Quinoline, Heat | ~40% (overall) |

Table 2: Summary of Quantitative Data for the Uneyama and Torii Synthesis of Karahanaenone

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Electrochemical Epoxidation | Dehydrolinalyl acetate | Epoxide of dehydrolinalyl acetate | Pt electrodes, MeCN/THF/H2O | 75 |

| 2 | Acid-Catalyzed Rearrangement | Epoxide of dehydrolinalyl acetate | Keto acetate | Electro-generated acid | 82 |

| 3 | Hydrogenation and Hydrolysis | Keto acetate | 6-hydroxy-2,6-dimethyl-7-octen-3-one | H2/Pd-C, NaOH | 86 |

| 4 | Pyrolysis | 6-hydroxy-2,6-dimethyl-7-octen-3-one | Karahanaenone | Heat | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Karahanaenone via the Demole and Enggist Method

This synthesis begins with the readily available terpene alcohol, linalool.

Step 1: Brominative Cyclization of Linalool

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light.

-

Reagents:

-

Linalool

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4)

-

-

Procedure:

-

Dissolve linalool in anhydrous CCl4 in the round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of NBS in CCl4 dropwise to the stirred linalool solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuran. This intermediate is often used in the next step without further purification.

-

Step 2: Dehydrobromination and Rearrangement to Karahanaenone

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Reagents:

-

Crude 2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuran

-

Quinoline

-

-

Procedure:

-

Place the crude brominated tetrahydrofuran derivative in the round-bottom flask.

-

Add freshly distilled quinoline to the flask.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash successively with dilute acid (e.g., 1 M HCl) to remove quinoline, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-